molecular formula C10H8BrF3O2 B2875908 4-Methoxy-3-(trifluoromethyl)phenacyl bromide CAS No. 541550-00-9

4-Methoxy-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B2875908
CAS No.: 541550-00-9
M. Wt: 297.071
InChI Key: USQADSVCNKYKRQ-UHFFFAOYSA-N
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Safety and Hazards

The compound is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

The synthesis of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide involves several steps. One common method includes the bromination of 4-methoxy-3-(trifluoromethyl)acetophenone. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve maintaining a low temperature to prevent side reactions and ensure high yield.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be compared to similar compounds such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s reactivity and stability, making it more versatile in various chemical reactions .

Properties

IUPAC Name

2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQADSVCNKYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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